molecular formula C₁₂H₈Cl₆ B128732 Isodrin CAS No. 465-73-6

Isodrin

Cat. No. B128732
CAS RN: 465-73-6
M. Wt: 364.9 g/mol
InChI Key: QBYJBZPUGVGKQQ-KCHUEWMZSA-N
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Description

Isodrin is not directly mentioned in the provided papers; however, it is closely related to the compounds discussed in the context of isomerization and synthesis of complex organic molecules. Isodrin is a stereoisomer of aldrin, which is a product of the Diels-Alder reaction of hexachlorocyclopentadiene with norbornadiene . Aldrin can undergo further transformations, such as oxidation to form dieldrin, which is one of its diastereofacial isomers . The synthesis and study of these compounds are significant due to their implications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of complex organic molecules like isoschizandrin, which shares synthetic challenges similar to those of isodrin, involves multi-step processes and the use of advanced reagents. For instance, the total synthesis of (+)-isoschizandrin was achieved through a 13-step process that featured a samarium(II) iodide-promoted 8-endo ketyl-olefin coupling . This method allowed for the assembly of the eight-membered ring structure with the required functionality and stereochemistry. Similarly, the first total synthesis of isoschizandrin with the natural configuration was confirmed through a series of steps starting from optically pure precursors, leading to the natural enantiomer of isoschizandrin .

Molecular Structure Analysis

The molecular structure of isodrin and its related compounds is complex, with multiple stereocenters and ring systems. The theoretical study of aldrin and dieldrin's diastereofacial isomers, which are structurally related to isodrin, utilized computational methods such as semiempirical (AM1 and PM3) and hybrid density functional (B3LYP) to understand the energy levels and transition states of the reactions leading to these isomers . These studies help in predicting the favored products from both thermodynamic and kinetic perspectives.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of compounds related to isodrin are intricate and require precise control over reaction conditions. The Diels-Alder reaction is a key step in the formation of aldrin, which is a precursor to isodrin . The oxidation of aldrin leads to the formation of dieldrin, showcasing the reactivity of these compounds and their potential to form various isomers . The synthesis of isoschizandrin also involves careful manipulation of reaction steps, such as the conversion of allylic alcohol to epoxide and subsequent reductive bond fission .

Physical and Chemical Properties Analysis

The physical and chemical properties of isodrin and related compounds are determined by their molecular structures. These properties are crucial for their function and application in different fields. For example, the biogenesis of isoprenoids, which are structurally related to isodrin, involves the assembly of C5 building blocks and leads to a diverse spectrum of biological functions . Understanding these properties is essential for the development of new applications and the optimization of synthesis methods.

Scientific Research Applications

Applications in Biological and Biomedical Research

The use of isodrin in biological and biomedical research has been notable, particularly in the development of experimental methods for isolating human pancreatic islet cells. These methods have been pivotal in advancing studies in diabetes research, including the development of transplantation therapies and regeneration studies (Bell & Leinweber, 2015).

Insect Resistance Studies

Research has shown that isodrin plays a significant role in understanding the mechanisms of insect resistance to pesticides. Studies involving isodrin and other similar compounds have provided insights into how certain insect species, like the adult housefly, develop resistance to cyclodiene insecticides (Brooks, 1960).

Advancements in Biochemistry and Genetics

Isodrin has contributed to the broader field of biochemistry and genetics. The compound has been part of studies that explored metabolic pathways and genetic expressions, leading to a better understanding of regulatory mechanisms in organisms (Yanofsky, 2001).

Impact on Environmental Sciences

Isodrin has also been significant in environmental sciences, particularly in studies related to the impact of pesticides on ecosystems. Research has focused on the environmental behavior of isodrin, its interactions with other substances, and its overall effect on ecological balance (Piekarski, Ignatowicz, & Dąbrowski, 2022).

Safety And Hazards

Isodrin is classified as extremely toxic . It is fatal if swallowed, in contact with skin, or if inhaled. It is very toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing dust/fume, getting it in eyes, on skin, or on clothing, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

(1S,2S,3R,6S,7R,8R)-1,8,9,10,11,11-hexachlorotetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene
Source PubChem
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InChI

InChI=1S/C12H8Cl6/c13-8-9(14)11(16)7-5-2-1-4(3-5)6(7)10(8,15)12(11,17)18/h1-2,4-7H,3H2/t4-,5+,6-,7+,10-,11+
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InChI Key

QBYJBZPUGVGKQQ-DIFDVCDBSA-N
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Canonical SMILES

C1C2C=CC1C3C2C4(C(=C(C3(C4(Cl)Cl)Cl)Cl)Cl)Cl
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Isomeric SMILES

C1[C@@H]2C=C[C@H]1[C@@H]3[C@H]2[C@@]4(C(=C([C@]3(C4(Cl)Cl)Cl)Cl)Cl)Cl
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Molecular Formula

C12H8Cl6
Record name ISODRIN
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DSSTOX Substance ID

DTXSID7042065
Record name rel-(1R,4S,4aS,5R,8S,8aR)-1,2,3,4,10,10-Hexachloro-1,4,4a,5,8,8a-hexahydro-1,4:5,8-dimethanonaphthalene
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Molecular Weight

364.9 g/mol
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Physical Description

Isodrin is a solid. This material is no longer used as a pesticide. Isomer of aldrin., Solid; [Hawley]
Record name ISODRIN
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Vapor Pressure

0.000044 [mmHg]
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Mechanism of Action

Isodrin was among 11 cyclodiene insecticidal compounds tested for the ability to induce detoxifying microsomal oxidases in a cyclodiene-resistant strain of the housefly. Isodrin showed a maximum of 30% increase in enzyme activity. The induction of enzymes appeared to be a nonspecific phenomenon when based on the enzyme system induced., The gamma -aminobutyric acid (GABA)/benzodiazepine/picrotoxin receptor complex of rat brain was identified by the specific binding of three radiolabeled ligands in the same membrane preparation: ((3)H)flunitrazepam (( (3)H)Flu) for the benzodiazepine receptor site, ((3)H)muscimol for the GABA receptor site, and t-((35)S)butylbicyclophosphorothionate (( (35)S)TBPS) for the picrotoxinin site. Seven cyclodiene insecticides, gamma -hexachlorocyclohexane (gamma -BHC), beta -BHC, and hexachlorobenzene had no significant effect on the specific binding of ((3)H)Flu or ((3)H)muscimol. The results suggest that the ionic channel of the GABA receptor in mammalian brain is a primary target for the toxic action of gamma -BHC and cyclodienes. /Cyclodiene insecticides/, The in vitro and in vivo effects of aldrin, dieldrin, and endrin on calmodulin regulated Ca2+-pump activity in rat brain synaptosomes and heart sarcoplasmic reticulum were investigated. All the 3 cyclodiene compounds inhibited both brain synaptosomal and heart sarcoplasmic reticulum Ca2+-pump activity in vitro in a concentration dependent manner. Calmodulin depleted Ca2+-pump activity was insensitive to the action of toxic compounds. Oral administration of pesticides (0.5-10 mg/kg) to rats similarly decreased the Ca2+-pump activity, in addition to decreasing the levels of calmodulin of both brain and heart thus indicating disruption in membrane Ca2+ transport mechanisms. Exogenous addition of calmodulin (1-20 micrograms) could effectively reverse the pesticide induced inhibition. Ca2+-pump activity is more sensitive to the 3 cyclodiene compounds in brain than in heart. The results of the present study indicate that the cyclodiene compounds may produce neurotoxic effects by altering calmodulin regulated calcium dependent events in neurons. /Cyclodiene insecticides/, Cyclodiene insecticides release labeled neurotransmitter in striatal and cortical synaptosome preparations under nondepolarizing conditions. Release assays with different transmitters indicated that striatal dopaminergic terminals are severalfold more sensitive to release than other neurotransmitter types.
Record name ISODRIN
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Product Name

Experimental insecticide 711

Color/Form

Crystals

CAS RN

465-73-6
Record name ISODRIN
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Record name 1,4:5,8-Dimethanonaphthalene, 1,2,3,4,10,10-hexachloro-1,4,4a,5,8,8a-hexahydro-, (1α,4α,4aβ,5β,8β,8aβ)-
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Record name rel-(1R,4S,4aS,5R,8S,8aR)-1,2,3,4,10,10-Hexachloro-1,4,4a,5,8,8a-hexahydro-1,4:5,8-dimethanonaphthalene
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Record name (1α,4α,4aβ,5β,8β8aβ)-1,2,3,4,10,10-hexachloro-1,4,4a,5,8,8a-hexahydro-1,4:5,8-dimethanonaphthalene
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Record name ISODRIN
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Melting Point

464 to 468 °F (EPA, 1998), 240-242 °C
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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